molecular formula C11H14BF2NO2 B1388874 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1072945-00-6

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1388874
M. Wt: 241.04 g/mol
InChI Key: CLDFZDCZPCIBKO-UHFFFAOYSA-N
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Description

“2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H14BF2NO2 . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 2,6-Difluoropyridine, which is taken in dry THF under Nitrogen atmosphere and cooled to -78 °C. Then n-BuLi is added drop-wise over 30 mm., followed by B(O’Pr)3 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached at the 2nd and 6th positions. Additionally, it has a 1,3,2-dioxaborolane ring, which is a five-membered ring with one boron atom and two oxygen atoms, and this ring is tetramethyl-substituted, meaning it has four methyl (CH3) groups attached .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzyloxy C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.04 g/mol. It has no hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond. Its topological polar surface area is 31.4 Ų. It has a complexity of 285. It is soluble in water with a solubility of 0.14 mg/ml .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a valuable tool in organic synthesis .

Relevant Papers

There are several papers that discuss the properties and applications of this compound . These papers provide more detailed information about its synthesis, properties, and uses.

properties

IUPAC Name

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDFZDCZPCIBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660600
Record name 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1072945-00-6
Record name 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Morimasa - 2021 - repository.kulib.kyoto-u.ac.jp
Catalytic diboration of alkynes with diboron reagents such as bis (pinacolato) diboron (1) provides stereoselective accesses to diborylalkenes. 1 Since the first report by Ishiyama, …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
Y Morimasa - 2021 - scholar.archive.org
Catalytic diboration of alkynes with diboron reagents such as bis (pinacolato) diboron (1) provides stereoselective accesses to diborylalkenes. 1 Since the first report by Ishiyama, …
Number of citations: 0 scholar.archive.org

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